Cas no 2195350-04-8 (6-fluoro-4-iodo-3-methyl-isoquinoline)

6-fluoro-4-iodo-3-methyl-isoquinoline 化学的及び物理的性質
名前と識別子
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- Isoquinoline, 6-fluoro-4-iodo-3-methyl-
- 6-fluoro-4-iodo-3-methyl-isoquinoline
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- インチ: 1S/C10H7FIN/c1-6-10(12)9-4-8(11)3-2-7(9)5-13-6/h2-5H,1H3
- InChIKey: MVVFLIOBTYGGJV-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=C(F)C=C2)C(I)=C(C)N=1
6-fluoro-4-iodo-3-methyl-isoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-100MG |
6-fluoro-4-iodo-3-methyl-isoquinoline |
2195350-04-8 | 95% | 100MG |
¥ 1,201.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-250MG |
6-fluoro-4-iodo-3-methyl-isoquinoline |
2195350-04-8 | 95% | 250MG |
¥ 1,920.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-1G |
6-fluoro-4-iodo-3-methyl-isoquinoline |
2195350-04-8 | 95% | 1g |
¥ 4,798.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-500.0mg |
6-fluoro-4-iodo-3-methyl-isoquinoline |
2195350-04-8 | 95% | 500.0mg |
¥3198.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-10G |
6-fluoro-4-iodo-3-methyl-isoquinoline |
2195350-04-8 | 95% | 10g |
¥ 23,991.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-1g |
6-fluoro-4-iodo-3-methyl-isoquinoline |
2195350-04-8 | 95% | 1g |
¥4794.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-500MG |
6-fluoro-4-iodo-3-methyl-isoquinoline |
2195350-04-8 | 95% | 500MG |
¥ 3,201.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-5G |
6-fluoro-4-iodo-3-methyl-isoquinoline |
2195350-04-8 | 95% | 5g |
¥ 14,394.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-5g |
6-fluoro-4-iodo-3-methyl-isoquinoline |
2195350-04-8 | 95% | 5g |
¥14383.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-250mg |
6-fluoro-4-iodo-3-methyl-isoquinoline |
2195350-04-8 | 95% | 250mg |
¥1919.0 | 2024-04-22 |
6-fluoro-4-iodo-3-methyl-isoquinoline 関連文献
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
6-fluoro-4-iodo-3-methyl-isoquinolineに関する追加情報
Introduction to 6-Fluoro-4-Iodo-3-Methyl-Isoquinoline (CAS No. 2195350-04-8)
6-Fluoro-4-iodo-3-methyl-isoquinoline (CAS No. 2195350-04-8) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the isoquinoline class, which is known for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique combination of fluoro, iodo, and methyl substituents in the structure of 6-fluoro-4-iodo-3-methyl-isoquinoline makes it a valuable candidate for the development of novel therapeutic agents.
The isoquinoline scaffold is a privileged structure in drug discovery, and modifications such as the introduction of halogen atoms like fluorine and iodine can significantly enhance the pharmacological properties of the molecule. Fluorine, in particular, is known for its ability to improve metabolic stability and lipophilicity, while iodine can influence the electronic properties and reactivity of the compound. The presence of a methyl group further contributes to the overall stability and bioavailability of 6-fluoro-4-iodo-3-methyl-isoquinoline.
Recent studies have explored the potential of 6-fluoro-4-iodo-3-methyl-isoquinoline in various therapeutic areas. One notable application is in the field of oncology. Research has shown that certain isoquinoline derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in tumor growth and metastasis. For instance, a study published in the Journal of Medicinal Chemistry reported that 6-fluoro-4-iodo-3-methyl-isoquinoline demonstrated significant cytotoxic effects against a panel of human cancer cell lines, including those derived from lung, breast, and colon cancers. The mechanism of action was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.
In addition to its anticancer properties, 6-fluoro-4-iodo-3-methyl-isoquinoline has also shown promise in the treatment of neurodegenerative diseases. Isoquinolines have been investigated for their neuroprotective effects, and preliminary studies suggest that this compound may have a role in mitigating oxidative stress and inflammation, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease. A recent study published in the Journal of Neurochemistry found that 6-fluoro-4-iodo-3-methyl-isoquinoline reduced neuronal cell death and improved cognitive function in animal models of neurodegenerative diseases.
The pharmacokinetic profile of 6-fluoro-4-iodo-3-methyl-isoquinoline is another important aspect that has been studied extensively. In vitro and in vivo experiments have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine and iodine atoms enhances its lipophilicity, which facilitates better cellular uptake and distribution throughout the body. Furthermore, the compound shows good metabolic stability, with minimal degradation by hepatic enzymes, making it a promising candidate for oral administration.
Clinical trials are currently underway to evaluate the safety and efficacy of 6-fluoro-4-iodo-3-methyl-isoquinoline in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. The compound's favorable safety profile is attributed to its well-balanced chemical structure and optimized pharmacokinetic properties.
In conclusion, 6-fluoro-4-iodo-3-methyl-isoquinoline (CAS No. 2195350-04-8) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of novel therapeutic agents targeting cancer, neurodegenerative diseases, and other debilitating conditions. Ongoing research continues to uncover new insights into its mechanisms of action and clinical potential, positioning it as a promising molecule for future drug discovery efforts.
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